

Application Notes and Protocols for Preclinical Pharmacokinetic Studies of MAX-40279

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Compound of Interest

Compound Name: MAX-40279 hemifumarate

Cat. No.: B13920719

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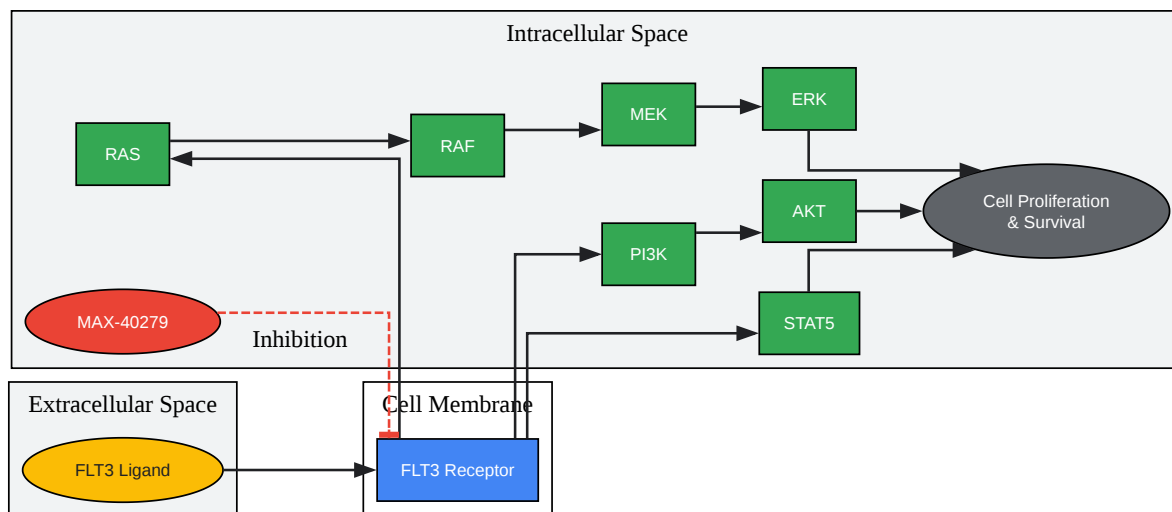
For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1] Its mechanism of action involves the inhibition of FLT3 and FGFR-mediated signal transduction pathways, which are crucial for cell proliferation and survival in various cancers, particularly acute myeloid leukemia (AML).[1] These application notes provide detailed protocols for conducting pharmacokinetic (PK) studies of MAX-40279 in common animal models to assess its absorption, distribution, metabolism, and excretion (ADME) profile.

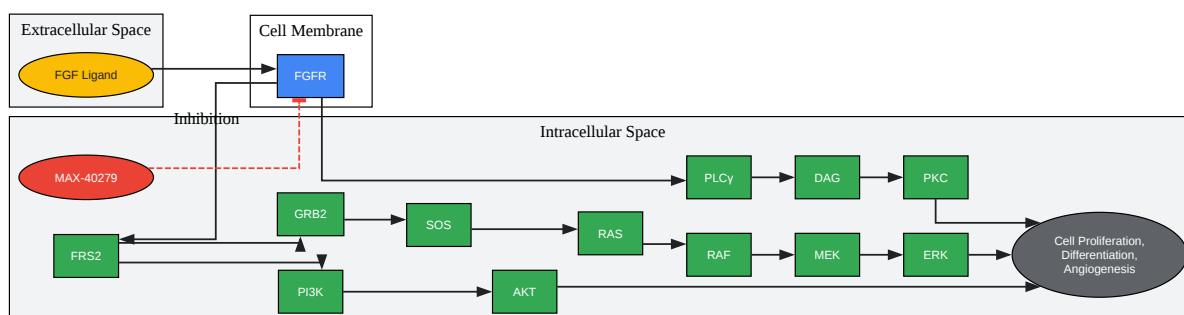
Signaling Pathways of Interest

MAX-40279 targets the FLT3 and FGFR signaling pathways. Understanding these pathways is crucial for interpreting pharmacodynamic and efficacy studies in conjunction with pharmacokinetic data.



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Caption: FLT3 Signaling Pathway and MAX-40279 Inhibition.



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Caption: FGFR Signaling Pathway and MAX-40279 Inhibition.

Data Presentation: Representative Pharmacokinetic Parameters

While specific pharmacokinetic data for MAX-40279 is not publicly available, the following tables present representative data from preclinical studies of other FLT3/FGFR inhibitors in various animal models. This data is for illustrative purposes to guide experimental design and data analysis.

Table 1: Representative Single-Dose Oral Pharmacokinetic Parameters of a FLT3 Inhibitor (2082-0047) in Mice.

| Parameter | Unit | Value |
|----------------------|-------|-------|
| Dose | mg/kg | 10 |
| Cmax | μM | 1.2 |
| Tmax | h | 4 |
| AUC(0-t) | μM*h | - |
| Half-life (t1/2) | h | 4.7 |
| Oral Bioavailability | % | 79 |

Data adapted from a study on a novel FLT3 inhibitor 2082-0047.[2]

Table 2: Representative Single-Dose Oral Pharmacokinetic Parameters of an FGFR Inhibitor (ARQ 087) in Tumor-Bearing Mice.

| Xenograft Model | Dose (mg/kg) | Cmax (μM) |
|-----------------|--------------|-----------|
| SNU-16 | 25 | 1.2 |
| 75 | 4.9 | |
| BaF3/FGFR2 | 50 | 2.8 |
| 150 | 7.7 | |
| AN3CA | 25 | 0.1 |
| 75 | 3.1 | |

Data adapted from a study on the FGFR inhibitor ARQ 087.[3]

Table 3: Representative Single-Dose Pharmacokinetic Parameters of a Kinase Inhibitor in Rats.

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-inf) (ng*h/mL) | t1/2 (h) | Oral Bioavailability (%) |
|-------|--------------|--------------|----------|----------------------|-----------|--------------------------|
| Oral | 50 | 2800 ± 100 | 0.55 | - | 2.5 ± 0.6 | ~77 |
| IV | 50 | - | - | - | 0.9 | - |

Data is hypothetical and for illustrative purposes, based on typical kinase inhibitor profiles in rats.

Experimental Protocols

Protocol 1: Single-Dose Pharmacokinetic Study in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of MAX-40279 in mice following a single oral or intravenous administration.



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Caption: Workflow for a Single-Dose Pharmacokinetic Study in Mice.

1. Materials:

- MAX-40279
- Vehicle (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in sterile water)
- Male/Female CD-1 or BALB/c mice (8-10 weeks old)

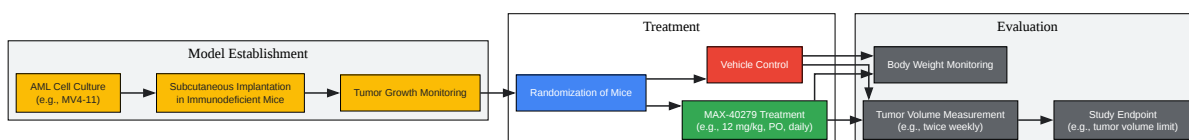
- Gavage needles (for oral administration)
- Syringes and needles (for intravenous administration)
- Anticoagulant tubes (e.g., EDTA-coated)
- Centrifuge
- LC-MS/MS system

2. Procedure:

- **Formulation Preparation:** Prepare a homogenous suspension or solution of MAX-40279 in the chosen vehicle at the desired concentration.
- **Animal Acclimatization:** House animals in a controlled environment for at least one week before the study.
- **Dosing:**
 - **Oral (PO):** Administer a single dose of MAX-40279 (e.g., 10 mg/kg) via oral gavage.
 - **Intravenous (IV):** Administer a single dose of MAX-40279 (e.g., 2 mg/kg) via tail vein injection.
- **Blood Sampling:** Collect blood samples (approximately 50-100 μ L) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the saphenous or tail vein into anticoagulant tubes.
- **Plasma Processing:** Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
- **Sample Analysis:** Analyze the plasma concentrations of MAX-40279 using a validated LC-MS/MS method.
- **Pharmacokinetic Analysis:** Calculate pharmacokinetic parameters (C_{max} , T_{max} , AUC, $t_{1/2}$, etc.) using non-compartmental analysis (NCA).

Protocol 2: Efficacy Study in an AML Xenograft Mouse Model

This protocol describes the evaluation of MAX-40279's anti-tumor efficacy in a mouse model with human AML xenografts.



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